Ethylhexyl triazone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l’octyl triazone implique plusieurs étapes clés :

Réaction d’estérification : L’acide p-nitrobenzoïque réagit avec l’alcool isooctylique pour former un ester.

Réaction d’hydrogénation : L’ester subit une hydrogénation en présence d’un catalyseur pour produire un produit intermédiaire.

Réaction de couplage : Le produit intermédiaire est ensuite couplé à un dérivé de la triazine pour former l’octyl triazone.

Méthodes de production industrielle : La production industrielle de l’octyl triazone implique généralement l’utilisation de l’acide p-nitrobenzoïque comme matière première, qui est facilement disponible et rentable. Le procédé comprend des réactions d’estérification, d’hydrogénation et de couplage, suivies d’une purification et d’un raffinage pour atteindre une pureté chromatographique et un rendement élevés .

Types de réactions :

Oxydation : L’octyl triazone peut subir des réactions d’oxydation, bien qu’il soit généralement stable dans des conditions normales.

Réduction : L’étape d’hydrogénation de sa synthèse est une réaction de réduction clé.

Substitution : La réaction de couplage avec un dérivé de la triazine est un exemple de réaction de substitution.

Réactifs et conditions courants :

Catalyseurs : Les catalyseurs courants utilisés comprennent les catalyseurs d’hydrogénation pour l’étape de réduction.

Principaux produits :

- Le produit principal de ces réactions est l’octyl triazone lui-même, avec une pureté et une stabilité élevées .

4. Applications de la recherche scientifique

L’octyl triazone a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études d’absorption ultraviolette et de photostabilité.

Biologie : Enquête sur ses effets protecteurs potentiels contre les dommages induits par les ultraviolets dans les systèmes biologiques.

Médecine : Exploration de son rôle dans la prévention des affections cutanées telles que les coups de soleil et le photovieillissement.

Industrie : Largement utilisé dans la formulation des crèmes solaires et autres produits de soins personnels en raison de son efficacité élevée d’absorption des ultraviolets et de sa stabilité

Applications De Recherche Scientifique

Sunscreen Formulations

Ethylhexyl triazone is primarily used in sunscreen products due to its effective UVB absorption properties. It has been shown to provide a high level of protection, making it a popular choice among formulators. The compound's molecular weight (823.1 Da) contributes to its stability and efficacy in formulations.

Efficacy Studies

- A study demonstrated that this compound exhibited significant UV absorption at 314 nm, with a maximum absorbance of 0.77 at this wavelength, indicating strong UV filtering capabilities compared to other UV filters like ethylhexyl methoxycinnamate .

- The incorporation of this compound in creams alongside other UV filters has been shown to enhance overall sun protection factor (SPF) values, contributing to a more comprehensive protective effect against harmful UV radiation .

Skin Penetration Studies

Research into the skin penetration of this compound has revealed important insights regarding its safety and efficacy:

- In vivo studies using the tape stripping technique indicated that about 21.9% of the applied dose penetrated the stratum corneum when non-encapsulated, which was comparable to smaller-molecular-weight filters .

- Notably, encapsulating this compound in lipid microparticles significantly reduced its skin penetration by 45.7%, suggesting a potential method for minimizing systemic exposure while maintaining efficacy .

Analytical Methods for Quantification

Accurate quantification of this compound in sunscreen formulations is crucial for ensuring product safety and compliance with regulatory standards. Various analytical techniques have been developed:

- High-Performance Thin-Layer Chromatography (HPTLC) : This method allows for the effective separation and quantification of this compound from other UV filters and preservatives in complex formulations. Two mobile phases have been identified as particularly effective: cyclohexane-diethyl ether and cyclohexane-diethyl ether-acetone .

| Analytical Method | Advantages | Limitations |

|---|---|---|

| HPTLC | Cost-effective, simple setup | Requires careful method validation |

| Liquid Chromatography | High sensitivity and specificity | More expensive and complex setup |

Case Studies

Several studies highlight the practical applications of this compound in commercial products:

- Case Study 1 : A randomized controlled trial assessed the SPF stability of a sunscreen containing this compound after exposure to sunlight. Results indicated that the SPF values remained stable, confirming the compound's effectiveness under real-world conditions .

- Case Study 2 : Research on the encapsulation of this compound demonstrated that lipid microparticles not only reduced skin penetration but also maintained higher SPF values in formulations compared to non-encapsulated forms, thereby enhancing safety profiles .

Mécanisme D'action

L’octyl triazone exerce ses effets en absorbant le rayonnement ultraviolet B et en dissipant l’énergie sous forme de chaleur, empêchant ainsi le rayonnement de pénétrer la peau. Ce processus implique l’excitation des électrons du composé vers des états énergétiques plus élevés, suivie d’une relaxation non radiative vers l’état fondamental. Les cibles moléculaires incluent le rayonnement ultraviolet B lui-même, et les voies impliquées sont principalement de nature photophysique .

Composés similaires :

- Butyl méthoxydibenzoylméthane

- Oxyde de zinc

- Bisethylhexyloxyphénol méthoxyphényl triazine

Comparaison : L’octyl triazone est unique en son genre pour son efficacité d’absorption élevée des ultraviolets B et sa stabilité. Contrairement à l’oxyde de zinc, qui est un bloqueur physique, l’octyl triazone est un absorbant chimique, offrant une sensation légère et non grasse dans les formulations. Comparé au butyl méthoxydibenzoylméthane, l’octyl triazone offre une stabilité supérieure et un potentiel d’irritation cutanée inférieur .

Comparaison Avec Des Composés Similaires

- Butyl methoxydibenzoylmethane

- Zinc oxide

- Bisethylhexyloxyphenol methoxyphenyl triazine

Comparison: Octyl triazone is unique in its high ultraviolet B absorption efficiency and stability. Unlike zinc oxide, which is a physical blocker, octyl triazone is a chemical absorber, providing a lightweight and non-greasy feel in formulations. Compared to butyl methoxydibenzoylmethane, octyl triazone offers superior stability and lower potential for skin irritation .

Activité Biologique

Ethylhexyl triazone (EHT) is a high-molecular-weight UV filter commonly used in sunscreens due to its effective sun protection properties. This article explores the biological activity of EHT, focusing on its skin penetration, safety profile, environmental impact, and potential toxicological effects based on diverse research findings.

- Molecular Weight : 823.1 Da

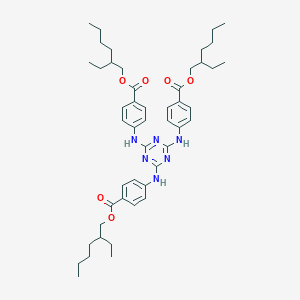

- Chemical Structure : EHT belongs to the triazine class of compounds, which are characterized by their ability to absorb UV radiation effectively.

Skin Penetration Studies

Recent studies have highlighted the importance of understanding how EHT penetrates human skin, as this influences both efficacy and safety.

In Vivo Studies

A significant study evaluated the in vivo skin penetration of EHT using the tape stripping technique on human volunteers. The results indicated:

- Non-encapsulated EHT : Approximately 21.9% of the applied dose penetrated the stratum corneum.

- Microencapsulated EHT : A marked reduction of 45.7% in skin penetration was observed when EHT was encapsulated in lipid microparticles (LMs), suggesting that encapsulation can enhance efficacy while reducing potential toxicological risks .

| Formulation Type | Penetration Percentage (%) |

|---|---|

| Non-encapsulated EHT | 21.9 ± 4.9 |

| Microencapsulated EHT | Significant reduction (45.7%) |

Safety and Toxicological Profile

EHT has been reported to have a favorable safety profile with no significant side effects noted in various studies. It is characterized as non-invasive and non-inflammatory, making it suitable for sensitive skin applications .

Ecotoxicological Impact

Research has also assessed the environmental impact of EHT, particularly its degradation products formed under chlorination conditions typical in swimming pools. The study identified twelve disinfection byproducts (DBPs), with several exhibiting acute toxicity to aquatic organisms:

- Lethal Concentration (LC50) for rotifers was found to be in the range of tens of mg/L.

- Sub-chronic effects were noted at concentrations in the μg/L range for certain DBPs, indicating potential ecological risks .

Case Studies and Research Findings

- Skin Health and Protection : In a formulation study, EHT demonstrated significant protection against UV-induced damage without causing irritation or adverse reactions on human skin .

- Environmental Persistence : A study on the chemical fate of EHT under chlorination revealed that while it has effective UV filtering properties, its degradation products could pose risks to aquatic ecosystems, emphasizing the need for environmentally friendly formulations .

- Analytical Methods : Efficient methods for quantifying EHT in sunscreen formulations have been developed using high-performance thin-layer chromatography (HPTLC), allowing for better quality control in product development .

Propriétés

IUPAC Name |

2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTYWKIBJSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H66N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868994 | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88122-99-0, 116244-12-3 | |

| Record name | Ethylhexyl triazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl triazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvinul T 150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl triazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylhexyl triazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL TRIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.